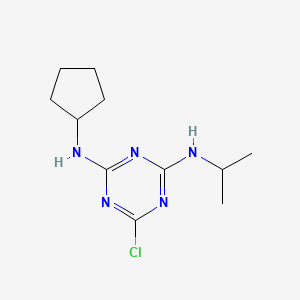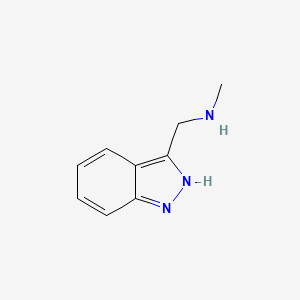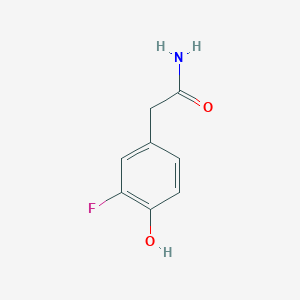![molecular formula C7H4N2O3 B13149129 [1,3]Oxazolo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B13149129.png)
[1,3]Oxazolo[4,5-b]pyridine-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,3]Oxazolo[4,5-b]pyridine-7-carboxylic acid is a heterocyclic compound that features a fused oxazole and pyridine ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1,3]Oxazolo[4,5-b]pyridine-7-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the condensation of 5-amino-2-phenyloxazole-4-carbonitrile with formic acid and acetyl anhydride, leading to the formation of the desired oxazole ring . Another approach involves the use of phosphorus oxychloride for the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic synthesis, such as the use of high-yielding cyclization reactions and scalable reaction conditions, are likely employed.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups on the oxazole or pyridine rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, thiols, and halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while substitution reactions can produce a variety of substituted oxazole derivatives .
Applications De Recherche Scientifique
[1,3]Oxazolo[4,5-b]pyridine-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Medicine: It is explored as a pharmacophore in drug design, particularly for its potential to inhibit specific enzymes or receptors.
Industry: The compound’s derivatives are used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of [1,3]Oxazolo[4,5-b]pyridine-7-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets can vary depending on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
Oxazolo[5,4-d]pyrimidine: Another fused heterocyclic compound with similar structural features but different biological activities.
Imidazopyridine: Shares the pyridine ring but has an imidazole ring instead of an oxazole ring, leading to different chemical properties and applications.
Uniqueness: [1,3]Oxazolo[4,5-b]pyridine-7-carboxylic acid is unique due to its specific ring fusion and the presence of a carboxylic acid group, which can significantly influence its reactivity and biological activity. This makes it a valuable scaffold in medicinal chemistry for the development of new therapeutic agents .
Propriétés
Formule moléculaire |
C7H4N2O3 |
|---|---|
Poids moléculaire |
164.12 g/mol |
Nom IUPAC |
[1,3]oxazolo[4,5-b]pyridine-7-carboxylic acid |
InChI |
InChI=1S/C7H4N2O3/c10-7(11)4-1-2-8-6-5(4)12-3-9-6/h1-3H,(H,10,11) |
Clé InChI |
VECIOVMNAACJMT-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C2C(=C1C(=O)O)OC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-(Diethylamino)pentan-2-yl]-1H-imidazole-1-carboxamide](/img/structure/B13149059.png)
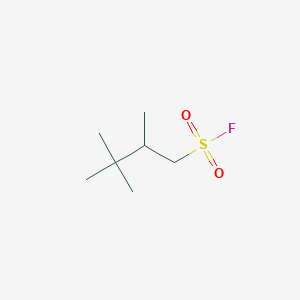
![7-Benzyl-4-(2-morpholinoethyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13149074.png)
![1-Amino-2-[tri(propan-2-yl)silyl]anthracene-9,10-dione](/img/structure/B13149078.png)
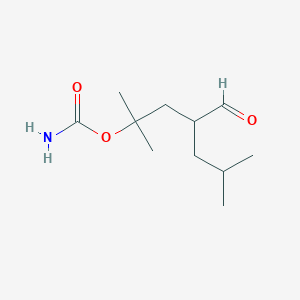
![2-Chloroimidazo[1,2-a]pyrazine](/img/structure/B13149082.png)

